molecular formula C17H19ClO4 B5023118 1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzene

1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzene

Cat. No. B5023118
M. Wt: 322.8 g/mol
InChI Key: SRUJTKJAEWBOPS-UHFFFAOYSA-N
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Description

“1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzene” is a chemical compound with the molecular formula C17H19ClO4 . It’s a derivative of benzene, which is a type of aromatic hydrocarbon .


Synthesis Analysis

The synthesis of benzene derivatives like this compound typically involves electrophilic aromatic substitution . The general mechanism involves two steps :

  • A proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds . Attached to this ring are ethoxy and methoxy groups, as well as a chlorophenoxy group .


Chemical Reactions Analysis

Benzene and its derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile replaces one of the hydrogen atoms attached to the aromatic ring .

properties

IUPAC Name

1-chloro-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO4/c1-19-16-3-2-4-17(13-16)22-12-10-20-9-11-21-15-7-5-14(18)6-8-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUJTKJAEWBOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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